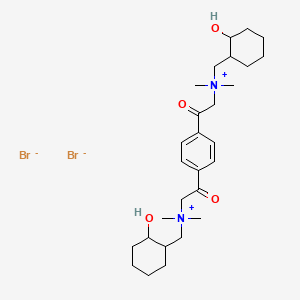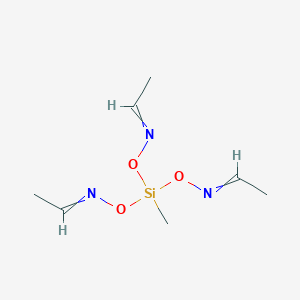
Tris(acetaldehyde) O,O',O''-(methylsilylidyne)trioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine typically involves the reaction of ethylideneamino compounds with silylating agents under controlled conditions. One common method includes the use of chlorosilanes in the presence of a base to facilitate the formation of the silyl ether linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine may involve large-scale reactions using automated reactors to ensure consistency and purity. The process often includes steps such as purification through distillation or chromatography to remove impurities and obtain the desired product in high yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine involves its interaction with specific molecular targets and pathways. The silyl group can facilitate the compound’s binding to certain enzymes or receptors, modulating their activity. Additionally, the ethylideneamino groups may participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[bis[(methylideneamino)oxy]-methylsilyl]oxyethanimine
- N-[bis[(propylideneamino)oxy]-methylsilyl]oxyethanimine
Uniqueness
N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine stands out due to its specific combination of silyl and ethylideneamino groups, which confer unique reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and versatility in various scientific and industrial applications.
Propriétés
Numéro CAS |
14235-72-4 |
|---|---|
Formule moléculaire |
C7H15N3O3Si |
Poids moléculaire |
217.30 g/mol |
Nom IUPAC |
N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine |
InChI |
InChI=1S/C7H15N3O3Si/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-7H,1-4H3 |
Clé InChI |
FBNDBWOVSKZHDU-UHFFFAOYSA-N |
SMILES canonique |
CC=NO[Si](C)(ON=CC)ON=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
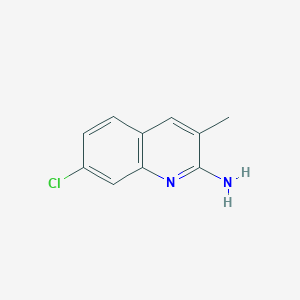
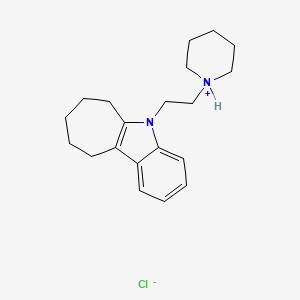
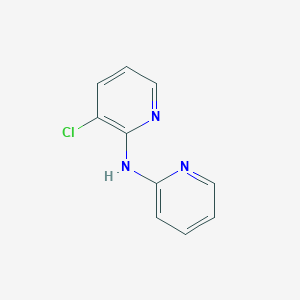
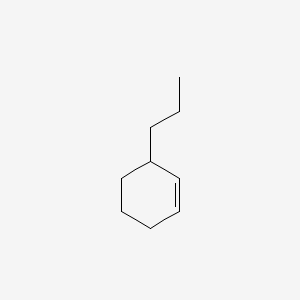
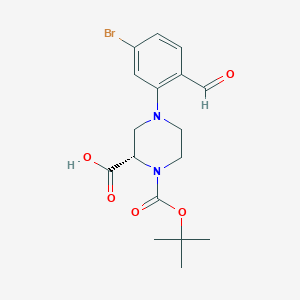
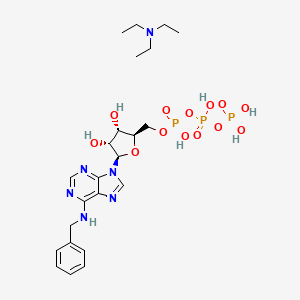
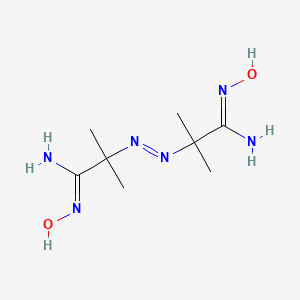
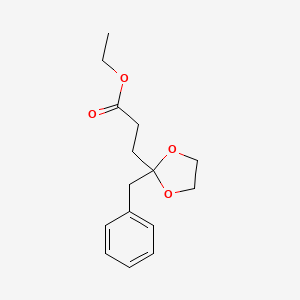
![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)


